3-Thiophenethiol, 2,5-dimethyl- 3-Thiophenethiol, 2,5-dimethyl-
Brand Name: Vulcanchem
CAS No.: 29874-05-3
VCID: VC8413852
InChI: InChI=1S/C6H8S2/c1-4-3-6(7)5(2)8-4/h3,7H,1-2H3
SMILES: CC1=CC(=C(S1)C)S
Molecular Formula: C6H8S2
Molecular Weight: 144.3 g/mol

3-Thiophenethiol, 2,5-dimethyl-

CAS No.: 29874-05-3

Cat. No.: VC8413852

Molecular Formula: C6H8S2

Molecular Weight: 144.3 g/mol

* For research use only. Not for human or veterinary use.

3-Thiophenethiol, 2,5-dimethyl- - 29874-05-3

Specification

CAS No. 29874-05-3
Molecular Formula C6H8S2
Molecular Weight 144.3 g/mol
IUPAC Name 2,5-dimethylthiophene-3-thiol
Standard InChI InChI=1S/C6H8S2/c1-4-3-6(7)5(2)8-4/h3,7H,1-2H3
Standard InChI Key PLQIJELLQWWAIE-UHFFFAOYSA-N
SMILES CC1=CC(=C(S1)C)S
Canonical SMILES CC1=CC(=C(S1)C)S

Introduction

Structural and Molecular Characteristics

Molecular Geometry

The compound’s IUPAC name, 2,5-dimethylthiophene-3-thiol, reflects its substitution pattern. The thiophene core consists of a five-membered aromatic ring with sulfur at the 1-position. Methyl groups occupy the 2- and 5-positions, while the thiol group is located at the 3-position . The SMILES notation CC1=CC(=C(S1)C)S\text{CC1=CC(=C(S1)C)S} and InChIKey PLQIJELLQWWAIE-UHFFFAOYSA-N provide precise structural identifiers .

Spectroscopic Data

  • NMR: The 1H^1\text{H}-NMR spectrum typically shows signals for methyl protons (~2.3 ppm) and aromatic protons (6.5–7.3 ppm) .

  • Mass Spectrometry: Fragmentation patterns in electron ionization mass spectrometry (EI-MS) reveal a base peak at m/z 144 corresponding to the molecular ion .

Synthetic Routes

Radical-Mediated Halogen Displacement

A primary industrial method involves the reaction of 2,5-dimethyl-3-chlorothiophene with hydrogen sulfide (H2S\text{H}_2\text{S}) or alkyl mercaptans (RSH\text{RSH}) under high-temperature gas-phase conditions. This radical-mediated process yields 3-thiophenethiol derivatives with efficiencies up to 23.6% .

Thio-Claisen Rearrangement

Allyl thienyl sulfides undergo -sigmatropic rearrangement upon heating, producing substituted thiophenethiols. For example, 2-thienyl allyl sulfide rearranges to 3-(2-methyl-3-thienyl)-2-thiophenethiol in 31% yield .

Green Halocyclization

A sustainable approach utilizes sodium halides (NaCl, NaBr) with copper(II) sulfate in ethanol to cyclize 2-alkynylthioanisoles. This method achieves high yields (~90%) and avoids hazardous reagents .

Physicochemical Properties

PropertyValueSource
Molecular Weight144.3 g/mol
Density~1.3 g/cm³
Boiling Point~172°C (estimated)
Vapor Pressure1.8 mmHg at 25°C
LogP (Partition Coefficient)2.20

The compound’s lipophilicity (LogP=2.20\text{LogP} = 2.20) suggests moderate solubility in organic solvents, aligning with its use in synthetic applications .

Chemical Reactivity

S-Alkylation

3-Thiophenethiol, 2,5-dimethyl- undergoes S-alkylation with alkyl halides (e.g., RBr\text{RBr}) in the presence of potassium tert-butoxide, yielding thienyl sulfides (R-S-C6H3(CH3)2\text{R-S-C}_6\text{H}_3(\text{CH}_3)_2) .

Oxidative Dimerization

Exposure to oxidizing agents like I2\text{I}_2 or H2O2\text{H}_2\text{O}_2 leads to disulfide formation (R-S-S-R\text{R-S-S-R}), critical in polymer and coordination chemistry .

Condensation Reactions

Reaction with aldehydes (e.g., acetaldehyde) forms hemimercaptals, which are intermediates in flavor compound synthesis .

Applications

Materials Science

The compound serves as a precursor for conductive polymers and organic semiconductors. Its thiophene backbone facilitates π-conjugation, enhancing electron mobility in devices .

Pharmaceutical Intermediates

Functionalization at the thiol position enables synthesis of thieno[3,2-b]thiophene derivatives, which exhibit antimicrobial and antitumor activities .

Analytical Characterization

Chromatographic Methods

  • GC-MS: Elution on DB-5MS columns with electron ionization confirms purity and identity via molecular ion (m/z=144m/z = 144) .

  • HPLC: Reverse-phase C18 columns with UV detection at 254 nm resolve thiophenethiol derivatives .

Spectroscopic Techniques

  • IR: Strong absorption bands at 2550 cm1^{-1} (S-H stretch) and 3100 cm1^{-1} (aromatic C-H) .

  • X-ray Crystallography: Confirms planar thiophene rings with S···S interactions in crystal lattices .

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